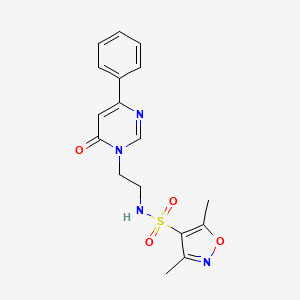

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a chemical compound characterized by a complex structure featuring isoxazole, pyrimidine, and sulfonamide functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the construction of the core isoxazole and pyrimidine rings. Common synthetic routes include:

Isoxazole Formation: : This can be achieved through the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.

Pyrimidine Synthesis: : This usually involves the reaction of a β-ketoester with guanidine derivatives.

Sulfonamide Linkage:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure higher yields and consistent product quality. Optimal reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, such as:

Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the compound's rings.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, KMnO₄

Reduction Reagents: : LiAlH₄, H₂/Pd-C

Substitution Reagents: : Alkyl halides, acyl chlorides

Major Products

Oxidation Products: : Ketones, aldehydes

Reduction Products: : Alcohols, amines

Substitution Products: : Various substituted derivatives based on the initial reactant

Aplicaciones Científicas De Investigación

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide has versatile research applications, such as:

Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.

Biology: : Functions as a ligand in binding studies for various biological targets.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, often enzymes or receptors. For instance, in medicinal contexts, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects. The compound's sulfonamide group is critical in forming hydrogen bonds with target biomolecules, stabilizing the interaction.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures, such as other sulfonamides or pyrimidine derivatives, 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Similar Compounds

Sulfonamides: : Sulfamethoxazole, Sulfadiazine

Pyrimidine Derivatives: : 5-Fluorouracil, Cytarabine

Hope this detailed article satisfies your curiosity about this compound! Anything else I can dive into for you?

Actividad Biológica

3,5-Dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an isoxazole ring and a pyrimidine structure. Its molecular formula is C19H22N4O3S with a molecular weight of approximately 398.47 g/mol. The presence of multiple functional groups enables diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 398.47 g/mol |

| CAS Number | 1009040-92-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and subsequent modifications to introduce the pyrimidine moiety. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used for characterization.

Anticancer Properties

Research indicates that compounds structurally similar to 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole have demonstrated significant anticancer activity. For instance, studies show that derivatives exhibit growth inhibition against various cancer cell lines, including lung carcinoma and leukemia cells.

Case Study: Growth Inhibition Assay

In a study involving derivatives of similar structures, notable growth inhibition percentages were observed:

- Lung Carcinoma HOP-92 : GI % = 68.96

- Leukemia CCRF-CEM : GI % = 90.41

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for isoxazole derivatives often involves the inhibition of key enzymes or pathways critical for cancer cell survival. For example, compounds have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G0–G1 phase.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 6n | CDK2 | 0.22 |

| Compound 6n | TRKA | 0.89 |

Cytotoxicity Studies

Cytotoxicity assays on human promyelocytic leukemia cell line HL-60 revealed varying degrees of toxicity among different isoxazole derivatives. The results indicated that certain compounds could induce apoptosis by modulating the expression levels of Bcl-2 and p21^WAF-1 genes.

Cytotoxicity Results

The cytotoxic effects were quantified as follows:

- Isoxazole (3) : Induced decreased Bcl-2 expression.

- Isoxazole (6) : Increased p21^WAF-1 levels without affecting Bax expression.

Propiedades

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHXOOJNCWJAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.